rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol
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Overview
Description
rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol is a chemical compound with a cyclohexane ring substituted with two hydroxymethyl groups and one methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of the precursor compound under mild conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with additional hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of cyclohexane-1,3,5-tricarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Scientific Research Applications
rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3,5-triol: Similar structure but with three hydroxyl groups.
Cyclohexane-1,3,5-tricarboxylic acid: Similar structure but with three carboxyl groups.
Cyclohexane-1,3,5-trimethanol: Similar structure but with three hydroxymethyl groups.
Uniqueness
rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol is unique due to its specific arrangement of hydroxymethyl and methanol groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
72890-46-1 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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